

PF-573228: Application Notes and Protocols for In Vitro Research

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Compound of Interest

Compound Name: PF-573228

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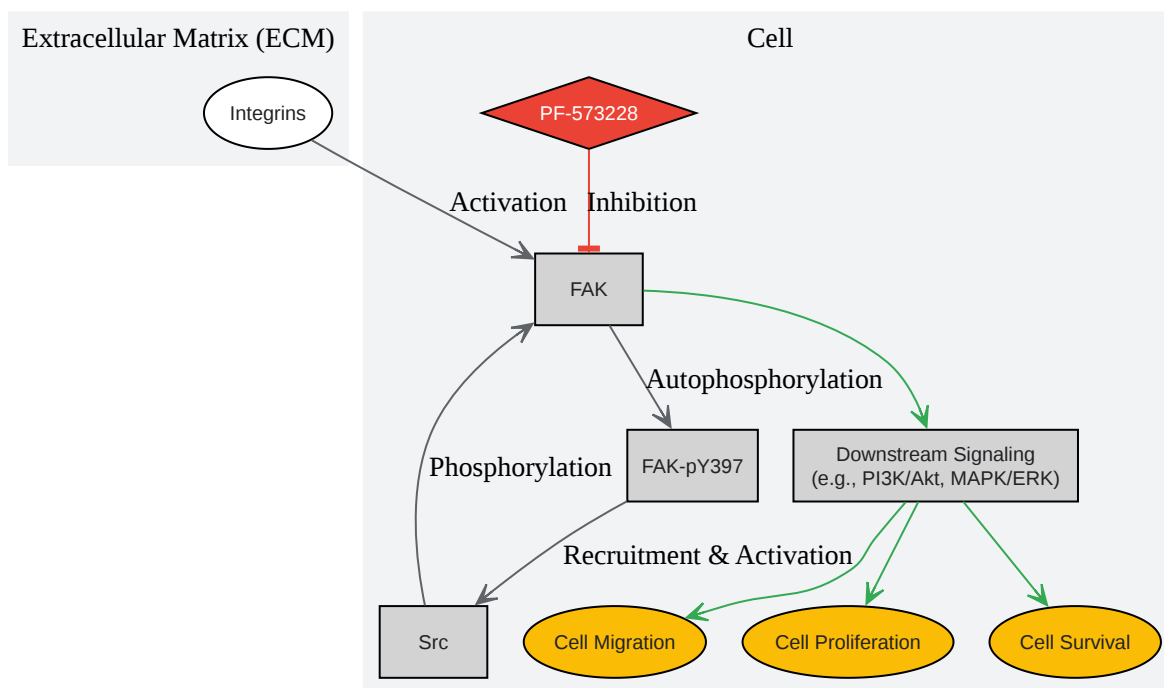
For Researchers, Scientists, and Drug Development Professionals

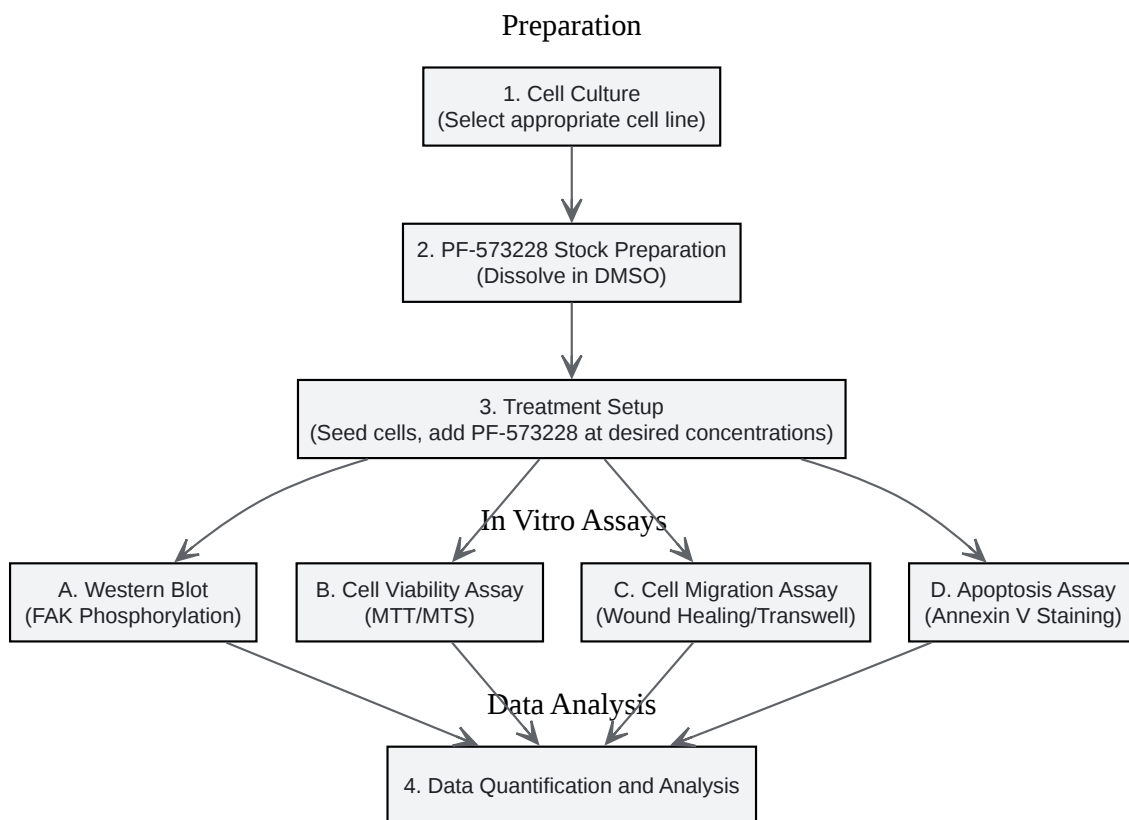
Introduction

PF-573228 is a potent and selective, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cellular adhesion, migration, proliferation, and survival. By targeting FAK, **PF-573228** effectively blocks the autophosphorylation of FAK at Tyrosine 397 (Tyr397), a critical step in the activation of FAK-mediated signaling pathways.^[1] Its high selectivity makes it an invaluable tool for investigating the physiological and pathological roles of FAK, particularly in cancer biology where FAK is often overexpressed and associated with tumor progression and metastasis. These application notes provide detailed protocols for utilizing **PF-573228** in various in vitro settings to probe FAK signaling and its cellular consequences.

Mechanism of Action

PF-573228 acts as a reversible, ATP-competitive inhibitor of the FAK catalytic domain. The binding of **PF-573228** to the ATP-binding pocket of FAK prevents the transfer of a phosphate group from ATP to tyrosine residues on FAK and its substrates. The primary and most well-characterized downstream effect of **PF-573228** is the inhibition of FAK autophosphorylation at Tyr397. This phosphorylation event is crucial for the recruitment of other signaling proteins, such as Src family kinases, which further propagate downstream signaling cascades involved in cell motility, survival, and proliferation.





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References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-technne.com]

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